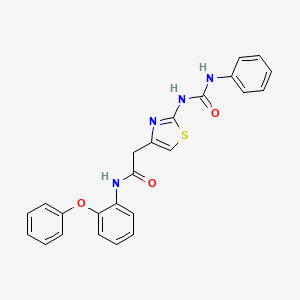

N-(2-phenoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Description

N-(2-phenoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted with a 3-phenylureido group at position 2 and an acetamide-linked 2-phenoxyphenyl moiety at position 2. This compound’s structure combines aromatic, hydrogen-bonding (ureido), and heterocyclic (thiazole) elements, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

N-(2-phenoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-22(27-20-13-7-8-14-21(20)31-19-11-5-2-6-12-19)15-18-16-32-24(26-18)28-23(30)25-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,27,29)(H2,25,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWFIBREHKDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a thiazole ring and a phenylureido moiety, which contribute to its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 365.45 g/mol. The synthesis typically involves multi-step organic reactions, including the coupling of 2-phenoxyphenyl acetic acid with a thiazole derivative containing a phenylureido group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors involved in cell proliferation pathways. Research indicates that compounds with similar structures may inhibit certain kinases or growth factor receptors, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Potential Mechanisms:

- Inhibition of Kinases : The compound may act on specific kinases involved in cancer cell signaling.

- Apoptosis Induction : It has been suggested that this compound can promote programmed cell death in malignant cells.

Biological Activity and Pharmacological Effects

Research has shown that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Hypoglycemic Effects : Similar compounds have demonstrated significant hypoglycemic activity in rodent models, suggesting potential applications in diabetes management .

- Anti-inflammatory Properties : There are indications that this compound may also exhibit anti-inflammatory effects, though further research is necessary to confirm these findings.

Table 1: Summary of Biological Activities

Research Highlights

- A study evaluated the anticancer effects of various thiazole derivatives, including this compound, demonstrating promising results against multiple cancer types.

- Another investigation focused on the hypoglycemic properties of structurally related compounds, showing efficacy in lowering blood sugar levels in diabetic rodent models .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Ureido Groups: The target compound and 10i share a 3-phenylureido group, which enhances hydrogen-bonding capacity compared to halogenated (e.g., 3,4-dichlorophenyl in ) or morpholino () substituents. Aromatic Moieties: The 2-phenoxyphenyl group in the target compound introduces lipophilicity, whereas morpholino () or trifluoromethoxy () groups improve solubility. Halogenation: Chlorophenyl groups () may enhance target binding via halogen interactions but reduce metabolic stability.

Synthesis :

Pharmacological and Physicochemical Properties

Bioactivity Insights from Analogs

- Kinase Inhibition : Compound 17d (), a CDK9 inhibitor, shares a thiazole-acetamide core with the target compound. The bicyclo[2.2.1]heptane moiety in 17d likely enhances selectivity via steric effects .

- Antimicrobial Potential: N-(thiazol-2-yl)acetamide derivatives () exhibit antimicrobial activity, suggesting the target’s phenylureido group could modulate similar effects.

Physicochemical Comparisons

- Solubility: Morpholino () and piperazine () substituents increase polarity compared to the target’s lipophilic phenoxyphenyl group.

- Crystallinity : Dichlorophenyl derivatives () form stable crystals with defined melting points, whereas the target’s flexible ureido group may reduce crystallinity.

Case Studies of Structural Modifications

- Ureido vs.

- Thiazole Position : Thiazol-2-yl () vs. thiazol-4-yl (target) positioning affects spatial orientation in binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.